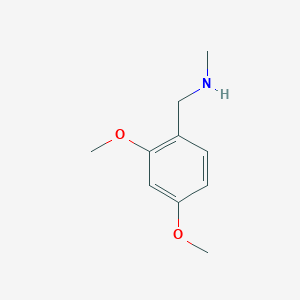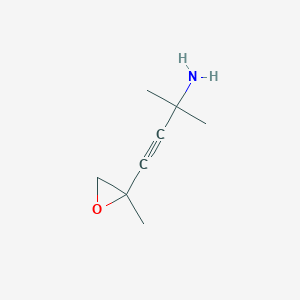
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 and CB2 receptors, and its effects are similar to those of natural cannabinoids such as THC. MMB-2201 has gained popularity in recent years due to its potent psychoactive effects and its potential therapeutic applications.
Mecanismo De Acción
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, mood, and appetite. When 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine binds to these receptors, it activates them, leading to a range of effects such as euphoria, relaxation, and altered perception.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to have anti-inflammatory effects and to reduce the perception of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has several advantages for use in laboratory experiments. It is a potent cannabinoid agonist, which makes it useful for studying the endocannabinoid system and its role in various physiological processes. However, its potent psychoactive effects can also be a limitation, as it may make it difficult to separate the effects of the drug from other variables in the experiment.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine. One area of interest is its potential use as a treatment for various neurological disorders such as epilepsy and multiple sclerosis. It may also be useful for studying the role of the endocannabinoid system in the development of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the long-term effects of 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine use and its potential for abuse.
Métodos De Síntesis
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine is synthesized through a multi-step process that involves the reaction of 2-methyloxirane with 2-methyl-3-butyn-2-ol in the presence of a strong acid catalyst. The resulting product is then treated with an amine base to form 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine.
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its potential use in the treatment of anxiety, depression, and chronic pain. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for various neurological disorders.
Propiedades
Número CAS |
108936-12-5 |
|---|---|
Nombre del producto |
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine |
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine |
InChI |
InChI=1S/C8H13NO/c1-7(2,9)4-5-8(3)6-10-8/h6,9H2,1-3H3 |
Clave InChI |
COFIFJQAZCCYNJ-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C#CC(C)(C)N |
SMILES canónico |
CC1(CO1)C#CC(C)(C)N |
Sinónimos |
3-Butyn-2-amine, 2-methyl-4-(2-methyloxiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



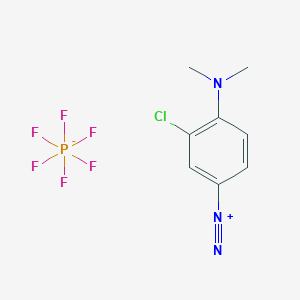
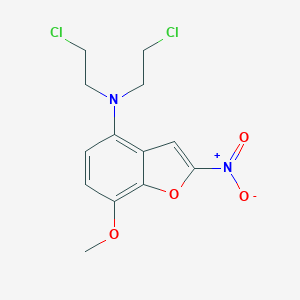

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
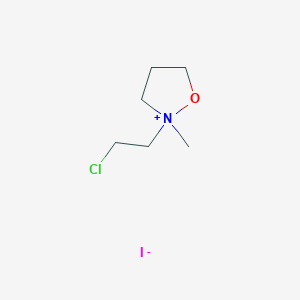
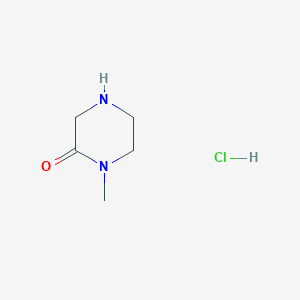


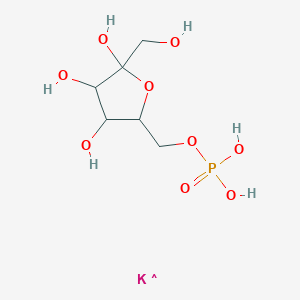

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

